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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two common
organocobalt complexes: cobalt tricarbonyl nitrosyl, Co(CO)sNO, and dicobalt octacarbonyl,
Co2(CO0O)s. Both compounds serve as important precursors and catalysts in a variety of
chemical transformations. Understanding their relative reactivity is crucial for reaction design,
catalyst selection, and the development of novel synthetic methodologies. This document
summarizes key reaction types, presents available quantitative data, outlines detailed
experimental protocols for comparative analysis, and provides visualizations of reaction
mechanisms and workflows.

Overview of Reactivity

Cobalt tricarbonyl nitrosyl and dicobalt octacarbonyl, while both being cobalt carbonyl
complexes, exhibit distinct reactivity profiles largely dictated by their electronic structure and
the nature of their ligands. Co(CO)sNO is a monomeric, 18-electron complex featuring a
nitrosyl (NO) ligand, which is a stronger 1t-acceptor than carbon monoxide (CO). This generally
leads to a more electron-poor cobalt center compared to the cobalt centers in Coz(CO)s.
Dicobalt octacarbonyl is a dimeric complex with a Co-Co bond and exists in solution as a
mixture of bridged and non-bridged isomers.[1] Its reactivity is often characterized by the lability
of its CO ligands and the reactivity of the cobalt-cobalt bond.[1]

Comparative Reactivity Data
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Ligand Substitution Reactions

One of the most fundamental reactions for these complexes is the substitution of carbonyl
ligands with other donor ligands, such as tertiary phosphines (e.g., triphenylphosphine, PPhs).

The substitution of CO in Co(CO)sNO by a nucleophile like PPhs generally proceeds via a
bimolecular nucleophilic substitution mechanism.[2] The rate of this reaction is dependent on
the concentration of both the cobalt complex and the incoming ligand.

For dicobalt octacarbonyl, CO substitution is a more complex process. The reaction can
proceed through different pathways, including a radical chain mechanism, and is often inhibited
by the presence of CO.[3] The reaction of Co2(CO)s with PPhs can lead to either substitution of
a CO ligand to form Co2(CO)7(PPhs) or disproportionation into ionic complexes, especially in
the presence of "hard" Lewis bases.[4]

Cobalt Tricarbonyl Nitrosyl Dicobalt Octacarbonyl

Property
(Co(CO)sNO) (Co2(CO)s)
] ] Co(CO)sNO + PPhs — Co2(CO)s + PPh3 -
Reaction with PPhs
Co(C0O)2(PPh3)NO + CO Co2(C0O)7(PPhs3) + CO

) o Complex, can involve radical
Proposed Mechanism Associative or Interchange (la) hai
chains

Complex, can be inhibited by

Rate Law rate = K[Co(CO)sNO][PPhs] co

Some carbonyl ligands are
Readily undergoes substitution  labile and reactive towards

Qualitative Reactivity ] ]
with Lewis bases.[5] alkynes and other substrates.

[6]

Redox Reactions

The redox behavior of these two complexes is also distinct. Dicobalt octacarbonyl can be
readily reduced by alkali metals, such as sodium amalgam, leading to the cleavage of the Co-
Co bond and the formation of the tetracarbonylcobaltate anion, [Co(CO)4]~.[7] This anion is a
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key intermediate in many catalytic cycles. Oxidation of Coz(CO)s can occur with reagents like
halogens, which also cleave the Co-Co bond to yield halotetracarbonylcobalt(l) species.[6]

Cobalt tricarbonyl nitrosyl can undergo dissociative electron attachment, where the addition
of an electron leads to the fragmentation of the molecule, often with the loss of a CO or NO
ligand.[8]

Cobalt Tricarbonyl Nitrosyl Dicobalt Octacarbonyl

Property
(Co(CO)sNO) (Co2(CO)s)
] Undergoes dissociative Reductively cleaved by alkali
Reduction
electron attachment.[8] metals to form [Co(CO)4]~.[7]
o Can be oxidized, leading to Reacts with halogens to form
Oxidation "
decomposition. BrCo(CO)a.[6]
Cobalt Oxidation State 0 0

Experimental Protocols
Comparative Kinetic Study of Ligand Substitution by
Infrared Spectroscopy

Objective: To compare the rates of CO substitution by triphenylphosphine in Co(CO)sNO and
Co02(CO)s under identical conditions.

Materials:

Cobalt tricarbonyl nitrosyl (Co(CO)sNO)

Dicobalt octacarbonyl (Co2(CO)s)

Triphenylphosphine (PPhs)

Anhydrous hexane (or other suitable non-coordinating solvent)

Schlenk line and glassware

FTIR spectrometer with a thermostated cell
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Procedure:

Prepare stock solutions of Co(CO)sNO, Co2(CO)s, and PPhs in anhydrous hexane under an
inert atmosphere (N2 or Ar). A typical concentration would be in the range of 0.005-0.01 M for
the cobalt complexes and a 10-fold excess for the PPhs to ensure pseudo-first-order
conditions.

Set the FTIR spectrometer to acquire spectra in the metal carbonyl stretching region
(typically 1800-2200 cm™1).

Thermostat the sample cell to the desired reaction temperature (e.g., 25 °C).
In a Schlenk flask, place the solution of the cobalt complex.
Inject the PPhs solution into the flask with vigorous stirring to initiate the reaction.

Quickly transfer a portion of the reaction mixture to the thermostated IR cell and begin
acquiring spectra at regular time intervals.

Monitor the decrease in the absorbance of the C=0 stretching bands of the starting material
and the increase in the absorbance of the C=0 stretching bands of the product.

The pseudo-first-order rate constant (k_obs) can be determined by plotting In(A_t- A_)
versus time, where A_t is the absorbance at time t and A_« is the absorbance at the
completion of the reaction.

Repeat the experiment with the other cobalt complex under the exact same conditions of
temperature, solvent, and reactant concentrations.

Comparative Electrochemical Study by Cyclic
Voltammetry

Objective: To compare the redox potentials of Co(CO)sNO and Co2(CO)s.

Materials:

e Cobalt tricarbonyl nitrosyl (Co(CO)sNO)
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» Dicobalt octacarbonyl (Coz(CO)s)
e Anhydrous acetonitrile or dichloromethane
e Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPFe)

o Athree-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire
counter electrode, and a Ag/AgCl or saturated calomel reference electrode)

o Potentiostat
Procedure:

e Prepare solutions of Co(CO)sNO and Coz2(CO)s (typically 1 mM) in the chosen solvent
containing the supporting electrolyte. All solutions should be prepared and handled under an
inert atmosphere.

o Assemble the electrochemical cell with the three electrodes and the solution of one of the
cobalt complexes.

o Deoxygenate the solution by bubbling with dry argon or nitrogen for at least 15 minutes.

e Record the cyclic voltammogram by scanning the potential over a suitable range to observe
the reduction and oxidation events of the complex. The scan rate can be varied (e.g., from
50 to 500 mV/s) to assess the reversibility of the redox processes.

 After recording the voltammogram, clean the electrodes and the cell thoroughly.

* Repeat the measurement with the solution of the other cobalt complex under identical
conditions.

e The peak potentials for oxidation and reduction can be determined from the voltammograms
and used to calculate the formal redox potential (E*/?) for each process.

Visualizations
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Caption: Associative substitution mechanism for Co(CO)sNO.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [A Comparative Guide to the Reactivity of Cobalt
Tricarbonyl Nitrosyl and Dicobalt Octacarbonyl]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b13735155#reactivity-of-cobalt-tricarbonyl-nitrosyl-
vs-dicobalt-octacarbonyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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